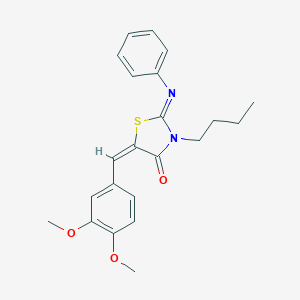![molecular formula C20H21N3O2S B298941 (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, also known as DMAPT, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and survival. DMAPT has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.
Mécanisme D'action
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one binds to the cysteine residues of IKKβ, which prevents its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis (formation of new blood vessels) by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a relatively stable compound and can be easily synthesized in the laboratory. It has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has poor solubility in water, which limits its use in in vivo experiments. It also has a short half-life in the body, which requires frequent dosing.
Orientations Futures
1. Combination therapies: (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be combined with other chemotherapeutic agents or targeted therapies to enhance their efficacy and reduce toxicity.
2. Formulation development: Novel formulations of (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be developed to improve its solubility and bioavailability.
3. Biomarker identification: Biomarkers can be identified to predict the response of cancer cells to (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one and to monitor its efficacy in clinical trials.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in cancer patients and other diseases.
Méthodes De Synthèse
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be synthesized by reacting 2,3-dimethylaniline, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and survival of various cancer cell lines, including pancreatic, breast, prostate, and leukemia. (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Propriétés
Nom du produit |
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C20H21N3O2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-6-5-7-16(14(13)2)21-20-22-19(24)17(26-20)12-15-8-9-18(25-15)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22,24)/b17-12- |
Clé InChI |
GYZHJPFDPVEYIE-ATVHPVEESA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/S2)C |
SMILES |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)


